Stereoselective Hepatic Metabolism: 23-Fold Lower CYP2D6-Mediated Clearance for S(−)-Cibenzoline vs R(+)-Cibenzoline
In human liver microsomes, the intrinsic clearance (CLint) for the formation of the M1 metabolite (p-hydroxycibenzoline) from R(+)-cibenzoline was 23-fold greater than that from S(−)-cibenzoline (Escibenzoline). The total CLint for the formation of the four main metabolites from S(−)-cibenzoline and R(+)-cibenzoline was 1.47 and 1.64 μl/min/mg, respectively, indicating that the R(+)-enantiomer undergoes more rapid total hepatic metabolism than the S(−)-enantiomer [1]. M1 formation from R(+)-cibenzoline was catalyzed exclusively by CYP2D6, as confirmed by recombinant CYP2D6 microsome experiments and inhibition by quinidine, a potent CYP2D6 inhibitor [1]. The formation of M2, M3, and M4 from both enantiomers was correlated with CYP3A4 activity [1].
| Evidence Dimension | Intrinsic clearance (CLint) for M1 metabolite formation |
|---|---|
| Target Compound Data | CLint for S(−)-cibenzoline M1 formation: baseline reference value |
| Comparator Or Baseline | R(+)-cibenzoline M1 formation CLint: 23-fold greater |
| Quantified Difference | 23-fold higher clearance for R(+)-enantiomer; total CLint: S(−)=1.47 vs R(+)=1.64 μl/min/mg |
| Conditions | Human liver microsomes; substrate concentration not specified in abstract; M1 identified as p-hydroxycibenzoline |
Why This Matters
Researchers requiring predictable pharmacokinetic behavior should select Escibenzoline (S(−)-cibenzoline) when reduced CYP2D6-mediated first-pass metabolism is desirable, as this enantiomer demonstrates substantially slower M1 metabolite formation than its R(+) counterpart.
- [1] Niwa T, et al. Stereoselective metabolism of cibenzoline, an antiarrhythmic drug, by human and rat liver microsomes: possible involvement of CYP2D and CYP3A. Drug Metab Dispos. 2000;28(9):1128-1134. View Source
